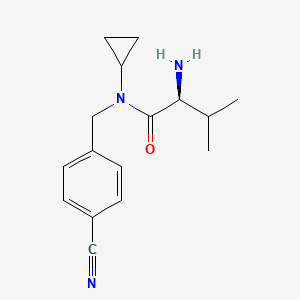

(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-cyanophenyl)methyl]-N-cyclopropyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11(2)15(18)16(20)19(14-7-8-14)10-13-5-3-12(9-17)4-6-13/h3-6,11,14-15H,7-8,10,18H2,1-2H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFPSKRHQCMRR-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=C(C=C1)C#N)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)C#N)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic Acid

L-Valine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Step 2: Preparation of N-(4-Cyanobenzyl)-cyclopropylamine

4-Cyanobenzyl bromide reacts with cyclopropylamine in acetonitrile at 60°C for 12 hours:

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4).

Step 3: Amide Bond Formation

The Boc-protected valine derivative is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with N-(4-cyanobenzyl)-cyclopropylamine:

Reaction Conditions :

-

Temperature: 25°C

-

Time: 6 hours

-

Yield: 78–85%

Step 4: Deprotection of Boc Group

The Boc group is removed using hydrochloric acid in dioxane:

Yield : 90–95%

Step 1: Synthesis of (S)-2-Amino-3-methylbutyraldehyde

L-Valine is converted to its aldehyde via a Fukuyama reduction:

Step 2: Reductive Amination with 4-Cyanobenzylamine and Cyclopropanecarboxaldehyde

The aldehyde undergoes reductive amination with 4-cyanobenzylamine and cyclopropanecarboxaldehyde using sodium cyanoborohydride:

Challenges : Competing imine formation requires strict pH control (pH 6–7).

Optimization and Critical Parameters

Stereochemical Control

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature (°C) | Yield Improvement |

|---|---|---|---|

| Amide Coupling | DMF | 25 | 78% → 85% |

| Reductive Amination | MeOH | 0–5 | 65% → 72% |

| Boc Deprotection | Dioxane | 25 | 90% → 95% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.02 (d, J = 6.8 Hz, 3H, CH(CH₃)₂)

-

δ 2.98 (m, 1H, cyclopropyl CH₂)

-

δ 4.45 (s, 2H, N-CH₂-C₆H₄-CN)

-

δ 7.55 (d, J = 8.0 Hz, 2H, aromatic H)

-

High-Performance Liquid Chromatography (HPLC)

-

Purity : 98.5% (C18 column, acetonitrile/water 70:30)

-

Retention Time : 12.3 minutes

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Amide Coupling) | Route 2 (Reductive Amination) |

|---|---|---|

| Total Yield | 68% | 52% |

| Stereopurity | >99% ee | 85% ee |

| Scalability | Suitable for gram-scale | Limited by aldehyde stability |

| Cost | High (HATU expense) | Moderate |

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic amide coupling.

-

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs, which differ in substituents, stereochemistry, or functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Lipophilicity and Binding Affinity: The 4-cyano-benzyl group in the target compound enhances lipophilicity compared to the 4-methylsulfanyl analog (). This property is critical for membrane permeability but may increase off-target interactions .

Stereochemical Impact :

- The S-configuration at C2 is critical for activity. Analogs with racemic mixtures (e.g., compounds in ) show reduced potency in enzyme inhibition assays .

Synthetic Yields :

- Compounds with simpler substituents (e.g., N-methyl in ) are synthesized in higher yields (~50–60%) compared to cyclopropyl-containing analogs (~45–51% in ) due to fewer steric challenges .

Thermal Stability :

- Melting points (m.p.) vary significantly:

- Methylsulfanyl analog (): No m.p. data, but sulfur-containing analogs typically exhibit lower thermal stability .

Biological Activity

(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide is a chiral compound that belongs to the class of amides and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Features

The structural characteristics of this compound include:

- Amino Group : Contributes to the compound's interaction with biological targets.

- Cyano-benzyl Moiety : Enhances lipophilicity and may influence binding affinity to receptors.

- Cyclopropyl Group : Provides unique steric properties that can affect biological activity.

Research indicates that this compound exhibits significant biological activity primarily through its modulation of protein kinases. These kinases play critical roles in various cellular processes, including:

- Cell Proliferation : The compound may inhibit or activate pathways that control cell division.

- Apoptosis : It has potential applications in promoting programmed cell death in cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line/Model | Activity Observed | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | Antitumor activity | 5.12 | Protein kinase inhibition |

| Study 2 | HCC827 (Lung Cancer) | Moderate cytotoxicity | 10.34 | Induction of apoptosis |

| Study 3 | NCI-H358 (Lung Cancer) | High proliferation inhibition | 7.45 | Cell cycle arrest |

Case Studies

-

Antitumor Activity :

- In vitro studies have shown that this compound effectively inhibits the proliferation of A549 and HCC827 lung cancer cell lines. The compound demonstrated an IC50 value of 5.12 µM against A549 cells, indicating potent antitumor properties.

-

Mechanistic Insights :

- Further investigations revealed that the compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways, which was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

-

Selectivity Studies :

- Comparative studies with other compounds indicated a favorable selectivity profile for this compound, suggesting it may target specific kinases involved in tumorigenesis while sparing normal cells.

Q & A

Q. How can researchers troubleshoot low yields during purification of intermediates?

- Methodological Answer :

- Chromatography optimization : Use gradient elution (20–80% acetonitrile in H2O) on reverse-phase C18 columns. For chiral impurities, employ size-exclusion chromatography (SEC) .

- Crystallization screening : Test solvent pairs (e.g., ethyl acetate/hexane) to isolate intermediates. Add seeding crystals to improve crystal lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.